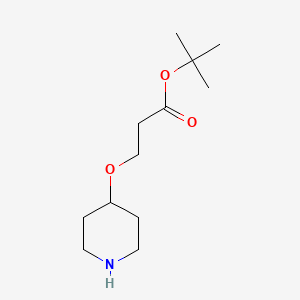
Tert-butyl 3-(piperidin-4-yloxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-(piperidin-4-yloxy)propanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a piperidine ring, and a propanoate ester linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(piperidin-4-yloxy)propanoate typically involves the esterification of 3-(piperidin-4-yloxy)propanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tert-butyl 3-(piperidin-4-yloxy)propanoate can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: 3-(piperidin-4-yloxy)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 3-(piperidin-4-yloxy)propanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of esters with biological macromolecules. It is also employed in the development of enzyme inhibitors and receptor modulators .
Medicine: Its piperidine moiety is a common feature in many pharmacologically active compounds .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is also utilized in the formulation of certain polymers and resins .
Mécanisme D'action
The mechanism of action of tert-butyl 3-(piperidin-4-yloxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, modulating their activity. The ester linkage may also undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
- Tert-butyl 3-(piperidin-4-yl)propanoate
- Tert-butyl 3-(piperidin-4-yloxy)butanoate
- Tert-butyl 3-(piperidin-4-yloxy)acetate
Comparison: Tert-butyl 3-(piperidin-4-yloxy)propanoate is unique due to its specific ester linkage and the presence of a piperidine ring. Compared to similar compounds, it offers distinct reactivity and biological activity profiles. For instance, the propanoate ester may exhibit different hydrolysis rates and metabolic pathways compared to butanoate or acetate esters .
Propriétés
Formule moléculaire |
C12H23NO3 |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
tert-butyl 3-piperidin-4-yloxypropanoate |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(14)6-9-15-10-4-7-13-8-5-10/h10,13H,4-9H2,1-3H3 |
Clé InChI |
AYVGGDDBFOMAOD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCOC1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



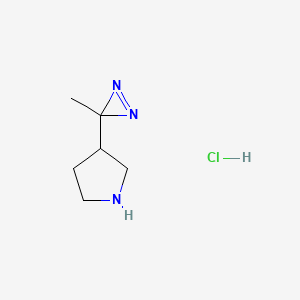
![2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13508171.png)
![6-Ethynyl-5-azaspiro[2.4]heptane](/img/structure/B13508174.png)
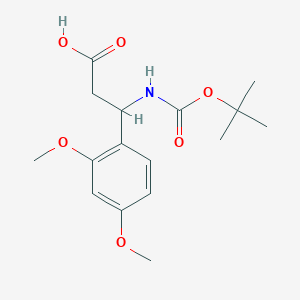
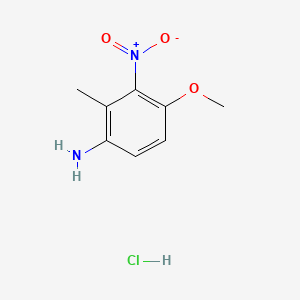
![3-amino-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride](/img/structure/B13508201.png)
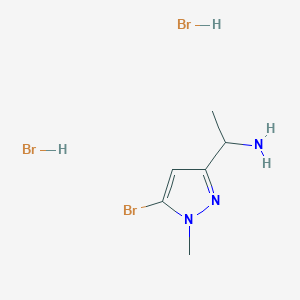
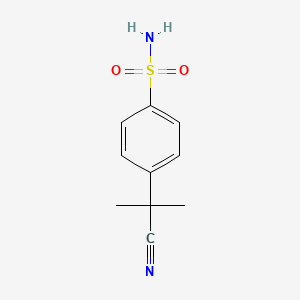
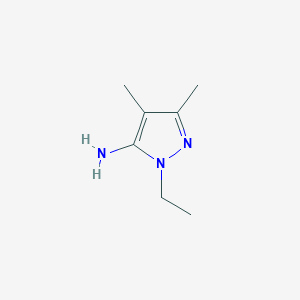
![[2-Methyl-5-(propan-2-yl)phenyl]hydrazine](/img/structure/B13508217.png)

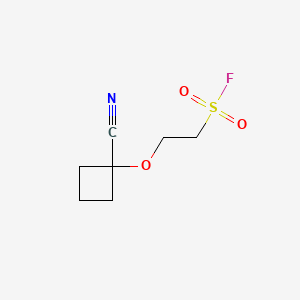
![(2R,3R)-5-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13508224.png)
